Cas no 2229658-70-0 (methyl 4-(3-aminoprop-1-en-1-yl)-1-methyl-1H-pyrazole-3-carboxylate)

methyl 4-(3-aminoprop-1-en-1-yl)-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-(3-aminoprop-1-en-1-yl)-1-methyl-1H-pyrazole-3-carboxylate
- 2229658-70-0
- EN300-1999707
-
- インチ: 1S/C9H13N3O2/c1-12-6-7(4-3-5-10)8(11-12)9(13)14-2/h3-4,6H,5,10H2,1-2H3/b4-3+
- InChIKey: SXURMTSTDNICNF-ONEGZZNKSA-N
- ほほえんだ: O(C)C(C1C(/C=C/CN)=CN(C)N=1)=O
計算された属性
- せいみつぶんしりょう: 195.100776666g/mol
- どういたいしつりょう: 195.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 70.1Ų
methyl 4-(3-aminoprop-1-en-1-yl)-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1999707-0.5g |
methyl 4-(3-aminoprop-1-en-1-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229658-70-0 | 0.5g |
$1495.0 | 2023-09-16 | ||
Enamine | EN300-1999707-1.0g |
methyl 4-(3-aminoprop-1-en-1-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229658-70-0 | 1g |
$1557.0 | 2023-05-31 | ||
Enamine | EN300-1999707-0.05g |
methyl 4-(3-aminoprop-1-en-1-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229658-70-0 | 0.05g |
$1308.0 | 2023-09-16 | ||
Enamine | EN300-1999707-5.0g |
methyl 4-(3-aminoprop-1-en-1-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229658-70-0 | 5g |
$4517.0 | 2023-05-31 | ||
Enamine | EN300-1999707-2.5g |
methyl 4-(3-aminoprop-1-en-1-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229658-70-0 | 2.5g |
$3051.0 | 2023-09-16 | ||
Enamine | EN300-1999707-10.0g |
methyl 4-(3-aminoprop-1-en-1-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229658-70-0 | 10g |
$6697.0 | 2023-05-31 | ||
Enamine | EN300-1999707-5g |
methyl 4-(3-aminoprop-1-en-1-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229658-70-0 | 5g |
$4517.0 | 2023-09-16 | ||
Enamine | EN300-1999707-10g |
methyl 4-(3-aminoprop-1-en-1-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229658-70-0 | 10g |
$6697.0 | 2023-09-16 | ||
Enamine | EN300-1999707-0.1g |
methyl 4-(3-aminoprop-1-en-1-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229658-70-0 | 0.1g |
$1371.0 | 2023-09-16 | ||
Enamine | EN300-1999707-0.25g |
methyl 4-(3-aminoprop-1-en-1-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229658-70-0 | 0.25g |
$1432.0 | 2023-09-16 |
methyl 4-(3-aminoprop-1-en-1-yl)-1-methyl-1H-pyrazole-3-carboxylate 関連文献
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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methyl 4-(3-aminoprop-1-en-1-yl)-1-methyl-1H-pyrazole-3-carboxylateに関する追加情報
Methyl 4-(3-aminoprop-1-en-1-yl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2229658-70-0): A Comprehensive Overview
Methyl 4-(3-aminoprop-1-en-1-yl)-1-methyl-1H-pyrazole-3-carboxylate, identified by its CAS number 2229658-70-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the pyrazole class, which is renowned for its diverse biological activities and applications in drug development. The structural features of this molecule, particularly the presence of an aminopropenyl side chain and a methyl-substituted pyrazole core, contribute to its unique chemical properties and potential therapeutic applications.
The< strong>methyl 4-(3-aminoprop-1-en-1-yl)-1-methyl-1H-pyrazole-3-carboxylate molecule has garnered attention due to its potential role as a key intermediate in the synthesis of various pharmacologically active agents. The pyrazole ring is a well-documented scaffold in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The incorporation of an aminopropenyl group introduces a reactive site that can be further functionalized, enabling the development of novel derivatives with enhanced biological activity.
Recent research in the field of drug discovery has highlighted the importance of heterocyclic compounds like pyrazoles in the development of new therapeutic agents. Studies have demonstrated that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The< strong>methyl 4-(3-aminoprop-1-en-1-yl)-1-methyl-1H-pyrazole-3-carboxylate, with its unique structural features, is being explored as a potential candidate for further investigation in these areas.
The synthesis of< strong>methyl 4-(3-aminoprop-1-en-1-yl)-1-methyl-1H-pyrazole-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The presence of the< strong>aminopropenyl side chain necessitates careful handling to prevent unwanted side reactions. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve optimal results.
In terms of biological activity, preliminary studies on< strong>methyl 4-(3-aminoprop-1-en-1-yl)-1-methyl-1H-pyrazole-3-carboxylate have shown promising results. The compound has been found to exhibit moderate inhibitory activity against certain enzymes associated with inflammatory diseases. Additionally, its structural similarity to known bioactive molecules suggests potential applications in the treatment of neurological disorders. Further research is ongoing to elucidate its mechanism of action and optimize its pharmacological properties.
The< strong>methyl 4-(3-amino propenyl)-methyl pyrazole carboxylate derivative is also being investigated for its potential role in drug delivery systems. The pyrazole core can be functionalized to enhance solubility and bioavailability, making it an attractive candidate for formulation into novel drug delivery platforms. These platforms aim to improve the efficacy and targeting of therapeutic agents, thereby enhancing patient outcomes.
The chemical properties of< strong>methyl 4-(3-amino propenyl)-methyl pyrazole carboxylate make it a versatile building block for the synthesis of more complex molecules. Its reactivity allows for the introduction of various functional groups, enabling the creation of libraries of derivatives with tailored biological activities. This flexibility is crucial in drug discovery pipelines, where high-throughput screening methods are employed to identify lead compounds with desired properties.
The< strong>CAS No. 2229658-70 of methyl 4-(3-amino propenyl)-methyl pyrazole carboxylate underscores its significance as a research chemical. This unique identifier ensures accurate tracking and documentation throughout the research process, from synthesis to characterization and application. The compound's detailed registry information facilitates collaboration among researchers and aids in the dissemination of scientific knowledge.
In conclusion, methyl 4-(3-amino propenyl)-methyl pyrazole carboxylate (CAS No. 2229658) represents a promising compound in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable tool for developing new therapeutic agents. Ongoing studies aim to further explore its pharmacological properties and optimize its applications in drug discovery and delivery systems.
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